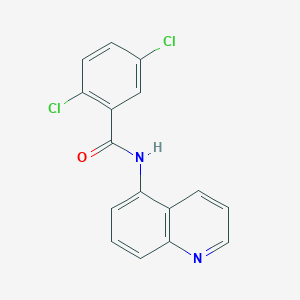

2,5-dichloro-N-quinolin-5-ylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

879019-74-6 |

|---|---|

Molecular Formula |

C16H10Cl2N2O |

Molecular Weight |

317.2g/mol |

IUPAC Name |

2,5-dichloro-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H10Cl2N2O/c17-10-6-7-13(18)12(9-10)16(21)20-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H,20,21) |

InChI Key |

WQTLZGCTNXCGNV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloro N Quinolin 5 Ylbenzamide and Analogs

General Strategies for N-Acylaminoquinoline Synthesis

The construction of N-acylaminoquinolines hinges on two primary challenges: the formation of the robust amide bond and the selective introduction of the amino group onto the quinoline (B57606) ring system at the desired position. rsc.orgnih.gov

Amide Bond Formation via Various Coupling Reactions

The formation of an amide bond between an aminoquinoline and a substituted benzoic acid is the cornerstone of synthesizing the target compound. This transformation is typically achieved through the activation of the carboxylic acid, which allows it to react with the amine. A wide array of coupling reagents has been developed to facilitate this process under mild conditions, which is crucial when dealing with complex, functionalized molecules. hepatochem.com

Commonly used methods involve carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with additives to improve efficiency. hepatochem.com More advanced reagents include phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and onium salt-based reagents. Another effective strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester, which can then readily react with the amine. hepatochem.comorganic-chemistry.org The choice of coupling reagent and conditions is critical to ensure high yields and prevent side reactions.

Table 1: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Room temperature, various solvents (e.g., DCM, DMF) |

| Phosphonium Salts | PyBOP | Base (e.g., DIPEA), room temperature, DMF |

| Anhydrides | Propylphosphonic Anhydride (T3P®) | Base (e.g., Pyridine), mild conditions |

This table presents a selection of common reagent classes used for amide bond formation, a critical step in the synthesis of N-acylaminoquinolines.

Regioselective Functionalization of the Quinoline Ring System

Achieving the desired substitution pattern on the quinoline ring is a significant synthetic challenge. The electronic properties of the quinoline system inherently favor reactions at specific positions. nih.gov Therefore, developing methods for regioselective functionalization is a primary focus of synthetic organic chemistry. rsc.orgnih.gov Direct C-H functionalization, which avoids the need for pre-functionalized starting materials, represents one of the most efficient strategies. nih.govmdpi.com

One of the most powerful strategies for activating the quinoline ring towards nucleophilic attack is through the formation of a quinoline N-oxide. researchgate.netresearchgate.net The N-oxide group alters the electronic distribution of the ring system, making the C2 and C8 positions particularly susceptible to functionalization. researchgate.netresearchgate.net This approach is widely used to introduce a variety of functional groups, including amino and amido groups, with high regioselectivity. mdpi.comresearchgate.net The N-oxidation step is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Following functionalization, the N-oxide can be deoxygenated to restore the quinoline ring.

This N-oxide strategy has been successfully employed in the synthesis of various functionalized quinolines. For instance, Rh(III)-catalyzed reactions have been developed for the highly regioselective C8-bromination and amidation of quinoline N-oxides. acs.org Similarly, copper-catalyzed C2-amination of quinoline N-oxides has been achieved using reagents like O-benzoyl hydroxylamines. mdpi.comnih.gov

The C2 and C4 positions of the quinoline ring are key targets for amidation, as these motifs are present in numerous biologically active molecules. beilstein-journals.orgnih.gov The N-oxide strategy is particularly effective for C2-functionalization. beilstein-journals.orgresearchgate.netrsc.org Various methods, both metal-catalyzed and metal-free, have been developed for the deoxygenative C2-amination and amidation of quinoline N-oxides. beilstein-journals.orgnih.govresearchgate.net For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) utilizes an N-oxidation followed by a key C2 amide formation step. mdpi.comresearchgate.net

Direct C4-amination presents a different challenge. While C2-functionalization is often electronically favored, recent advances have enabled direct C-H amination at both the C2 and C4 positions. chemrxiv.org One innovative method uses a hypervalent iodine(III) reagent to activate fused azaarenes like quinoline, leading to a mixture of C2 and C4 amination products without requiring pre-oxidation to the N-oxide. chemrxiv.orgchemrxiv.org Computational studies suggest that the site selectivity between C2 and C4 is kinetically controlled, with similar energy barriers for nucleophilic attack at either position for most quinoline derivatives. chemrxiv.org

Table 2: Regioselectivity in Quinoline Amidation/Amination

| Position | Method | Key Features |

|---|---|---|

| C2 | N-Oxide Activation | High regioselectivity, wide substrate scope, various catalysts (Cu, Pd, etc.) or metal-free conditions. beilstein-journals.orgmdpi.comresearchgate.net |

| C4 | I(III) Reagent Activation | Direct C-H amination, avoids N-oxide, yields C2/C4 mixtures. chemrxiv.orgchemrxiv.org |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Requires a leaving group (e.g., chlorine) at the C4 position. mdpi.comnih.gov |

This table summarizes key strategies for achieving regioselective amination and amidation at different positions of the quinoline ring.

Strategies for Introducing Dichloro-Substituents on the Benzamide (B126) Core

The synthesis of the 2,5-dichlorobenzamide (B1294676) portion of the target molecule typically begins with a correspondingly substituted benzoic acid or benzoyl chloride. These starting materials can be prepared through various aromatic substitution reactions. For example, 2,5-dichlorobenzoic acid can serve as the precursor.

The most direct method for forming the benzamide is the reaction of an aminoquinoline with 2,5-dichlorobenzoyl chloride. researchgate.netipinnovative.com The benzoyl chloride can be prepared from 2,5-dichlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. Alternatively, direct coupling of 2,5-dichlorobenzoic acid with the aminoquinoline using standard amide coupling reagents is also a viable and common strategy. nih.gov

Optimization of Synthetic Pathways for Improved Yields and Purity

Optimizing a synthetic pathway is a critical process aimed at maximizing the yield of the desired product while minimizing impurities. nih.gov For the synthesis of 2,5-dichloro-N-quinolin-5-ylbenzamide and its analogs, optimization would focus on several key steps.

In the amide bond formation step, screening different coupling reagents, solvents, temperatures, and reaction times can significantly impact the yield and purity. acs.org For example, comparing the efficiency of a carbodiimide-based coupling versus using an acyl chloride intermediate can identify the most effective method for a specific substrate combination.

Structure Activity Relationship Sar Studies of 2,5 Dichloro N Quinolin 5 Ylbenzamide Derivatives

Impact of Substituents on the Benzamide (B126) Moiety on Biological Activity

The benzamide portion of the molecule plays a significant role in its interaction with biological targets. The nature and position of substituents on this aromatic ring can dramatically alter the compound's potency and selectivity.

The presence and positioning of halogen atoms on the benzamide ring are crucial determinants of biological activity. Halogenation can affect the electronic properties, lipophilicity, and conformation of the molecule, thereby influencing its binding affinity to target proteins.

The 2,5-dichloro substitution pattern on the benzamide ring is a key feature in many biologically active N-quinolin-5-ylbenzamide derivatives. This specific arrangement of chlorine atoms has been found to be important for the activity of these compounds. The introduction of halogens into a chemical structure generally increases the molecule's hydrophobicity. nih.gov This can lead to changes in how the molecule folds and assembles, which in turn can affect its biological properties. nih.gov

For instance, in a related series of benzamide derivatives, the position of chloro substituents was found to be significant. While a detailed SAR for 2,5-dichloro-N-quinolin-5-ylbenzamide itself is not extensively available in the provided results, studies on similar structures highlight the importance of the halogenation pattern. For example, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, a compound with 3,4-dichloro substitution on the benzamide ring showed superior inhibitory activity against Sclerotinia sclerotiorum compared to the standard drug quinoxyfen. nih.gov This underscores the critical role that the number and position of chlorine atoms on the benzamide ring play in determining the biological efficacy.

Table 1: Impact of Benzamide Substitution on Fungicidal Activity

| Compound ID | Benzamide Substituent | Target Fungus | Inhibitory Activity (%) at 50 mg/L | EC50 (mg/L) |

| 13p | 3-Cl, 4-Cl | Sclerotinia sclerotiorum | 86.1 | 5.17 |

| 13f | 3-CF3 | Sclerotinia sclerotiorum | 77.8 | 6.67 |

| Quinoxyfen | - | Sclerotinia sclerotiorum | 77.8 | 14.19 |

This table is generated based on data for benzamides substituted with quinoline-linked 1,2,4-oxadiazole, as a proxy to illustrate the importance of benzamide substitution patterns. nih.gov

The amide linker (–CONH–) connecting the benzamide and quinoline (B57606) rings is a critical structural element. Its orientation and conformational flexibility are pivotal for establishing the correct spatial arrangement of the two aromatic systems, which is often a prerequisite for effective binding to a biological target.

Role of Quinoline Ring Substitution in Modulating Activity

The quinoline ring is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov Substitutions on this ring system can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity. nih.gov

The point of attachment of the benzamide moiety to the quinoline ring, as well as the presence of other substituents on the quinoline, significantly influences the biological profile of the molecule. The C-5 position of the quinoline ring is a common attachment point for the amide linker in this class of compounds.

The position of substituents on the quinoline ring can have a profound impact on activity. For instance, in a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at the C-2 position of the quinoline ring enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov This demonstrates that the electronic properties of substituents and their location on the quinoline ring are critical for biological function.

The stereoelectronic properties of substituents on the quinoline ring, which encompass both steric and electronic effects, are key to modulating biological activity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the quinoline ring system. This can influence its ability to participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. nih.gov For example, studies on some quinoline derivatives have shown that electron-withdrawing groups can lead to significant biological inhibition. nih.gov

Steric Effects: The size and shape of the substituents on the quinoline ring can also play a crucial role. Bulky substituents may cause steric hindrance, preventing the molecule from binding effectively to its target. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket within the binding site, thereby enhancing activity. In a study of benzamides with a pyridine-linked oxadiazole, it was observed that less sterically hindered substitutions on the aniline (B41778) ring (a proxy for the quinoline ring in this context) could reduce obstacles for binding to the target receptor and increase activity. nih.gov

Table 2: Influence of Quinoline Ring Substituents on Biological Activity

| Compound Class | Quinoline Substituent | Position | Effect on Activity |

| Quinoline-imidazole hybrids | -OCH3 | C-2 | Enhanced antimalarial activity |

| Quinoline-imidazole hybrids | -Cl | C-2 | Loss of antimalarial activity |

| 1,4-dihydroquinoline derivatives | Electron-withdrawing groups (e.g., -NO2, -CF3) | - | Significant inhibition |

| 1,4-dihydroquinoline derivatives | Electron-donating groups | - | No inhibition |

This table is a composite based on findings from various quinoline derivatives to illustrate the principles of stereoelectronic effects. nih.govnih.gov

Conformational Analysis and Molecular Flexibility in SAR Elucidation

The three-dimensional conformation of this compound and its derivatives is a critical factor in determining their biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and its flexibility, which are essential for its interaction with a biological target.

Molecular flexibility allows the compound to adapt its shape to fit into the binding site of a protein. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, a degree of conformational rigidity is often desirable for high-affinity ligands.

Computational modeling and techniques like X-ray crystallography can provide insights into the low-energy conformations of these molecules and how they interact with their biological targets. For example, in a study of a related compound, structural analysis revealed that a bromine substituent on the benzene (B151609) ring was positioned to form a halogen bond with the backbone of an amino acid, leading to better packing within the ligand-binding pocket. nih.gov This highlights how specific conformations can lead to favorable interactions that enhance biological activity.

Molecular Mechanisms of Action and Target Identification

Elucidating Interactions with Key Biological Targets

The core structure of a quinoline (B57606) ring linked to a dichlorinated benzamide (B126) suggests the potential for diverse molecular interactions, a characteristic shared by many quinoline and benzamide derivatives.

While direct inhibitory data for 2,5-dichloro-N-quinolin-5-ylbenzamide on specific enzymes is not extensively documented in the provided results, the activities of analogous compounds provide significant insights.

Quinoline and benzamide scaffolds are prevalent in the design of kinase inhibitors. For instance, 3,5-disubstituted quinolines have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK). drugbank.com Specifically, N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide is a known inhibitor of Mitogen-activated protein kinase 10. drugbank.com Furthermore, 5-substituted-N-pyridazinylbenzamide derivatives have been developed as potent and selective inhibitors of Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2), with some compounds showing efficacy in the central nervous system. nih.gov The adenosine (B11128) analogue 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole acts as a specific inhibitor of casein kinase II. nih.gov

In the realm of histone deacetylase (HDAC) inhibition, a novel series of pyrimidyl-hydroxamic acid analogues, which share some structural similarities with benzamides, has led to the identification of JNJ-26481585, a potent pan-HDAC inhibitor. nih.gov Another compound, 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), is a class I selective orally active HDAC inhibitor. capes.gov.br

The table below summarizes the inhibitory activities of compounds structurally related to this compound.

| Compound/Compound Class | Target Enzyme | Observed Effect |

| 3,5-Disubstituted Quinolines | c-Jun N-terminal kinase (JNK) | Inhibition |

| N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide | Mitogen-activated protein kinase 10 | Inhibition |

| 5-Substituted-N-pyridazinylbenzamides | Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2) | Potent and selective inhibition |

| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole | Casein Kinase II | Specific inhibition |

| JNJ-26481585 | Pan-HDACs (notably HDAC1) | Potent inhibition |

| CHR-3996 | Class I HDACs | Selective inhibition |

The planar quinoline ring system present in this compound is a common feature in molecules that intercalate with DNA. Studies on related compounds support this potential mechanism. For example, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), a tetracyclic-condensed quinoline compound, has been shown to be a DNA intercalator. nih.gov This interaction with DNA is a key aspect of its anticancer properties. nih.gov Similarly, dicationic bisguanidinium compounds with a N-phenylbenzamide scaffold bind to the minor groove of DNA at AT-rich sites. csic.es Furthermore, studies on 2-Amino-N′-aroyl(het)arylhydrazides have demonstrated that derivatives with chloro substitutions can exhibit strong binding to DNA, with some showing photocleavage activity. mdpi.com

The following table details the DNA interaction profiles of related compounds.

| Compound/Compound Class | Mode of DNA Interaction | Consequence of Interaction |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Intercalation | Inhibition of cancer cell proliferation |

| N-phenylbenzamide bisguanidines | Minor groove binding at AT-rich sites | Antiprotozoal activity |

| 2-Amino-N′-aroyl(het)arylhydrazides (with 5-Cl substitution) | Strong binding, potential for polar contacts | DNA photocleavage |

Derivatives of the benzamide and quinoline families have been shown to modulate various receptor pathways.

PPARγ: While no direct data links this compound to Peroxisome proliferator-activated receptor gamma (PPARγ), a structurally distinct compound, 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), is a partial agonist of PPARγ. drugbank.com This indicates that the quinoline moiety can be part of scaffolds targeting this nuclear receptor. drugbank.com

MCH1R: Information regarding the interaction of this compound with the Melanin-concentrating hormone receptor 1 (MCH1R) is not available in the provided search results.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a known target for benzamide-containing compounds. For instance, N-pyridin-3-yl- and N-quinolin-3-yl-benzamides have been identified as modulators of the human vanilloid receptor 1. Specifically, compounds like 4-butyl-N-(quinolin-3-yl)benzamide are TRPV1 antagonists. Computational studies on 5,5-diarylpentadienamides, which can incorporate a quinoline group, have elucidated the structural features responsible for their antagonistic activity at the TRPV1 receptor. nih.gov

The table below outlines the modulation of receptor pathways by related compounds.

| Compound/Compound Class | Receptor Target | Modulatory Effect |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) | PPARγ | Partial agonist |

| N-pyridin-3-yl- and N-quinolin-3-yl-benzamides | TRPV1 | Modulation |

| 4-butyl-N-(quinolin-3-yl)benzamide | TRPV1 | Antagonist |

| 5,5-diarylpentadienamides (with quinoline moiety) | TRPV1 | Antagonist |

Cellular Pathway Modulation

The interactions of this class of compounds at the molecular level translate into significant effects on cellular pathways, particularly those governing cell fate and proliferation.

Several compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cells. For example, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) induces apoptosis in Jurkat T cells, as evidenced by DNA fragmentation, cytochrome C release, and PARP cleavage. nih.gov The DNA intercalator BPTQ also activates the mitochondria-mediated apoptosis pathway. nih.gov Furthermore, certain N-substituted-5- [(2,5-dihydroxybenzyl)amino]salicylamides, which are also benzamide derivatives, have been found to induce apoptosis in non-small cell lung cancer cell lines. nih.gov

The ability to arrest the cell cycle is a hallmark of many anticancer agents. 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been shown to induce cell cycle arrest at the G2 phase in Jurkat T cells. nih.gov Similarly, the DNA intercalator BPTQ causes cell cycle arrest at the S and G2/M phases in cancer cells. nih.gov Benzimidazole derivatives, which can be considered bioisosteres of the benzamide group in some contexts, have also been reported to suppress cell cycle progression. mdpi.com

The following table summarizes the effects of related compounds on these critical cellular pathways.

| Compound/Compound Class | Cellular Pathway | Observed Effect |

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Apoptosis | Induction via cytochrome C release and PARP cleavage |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Apoptosis | Activation of mitochondria-mediated pathway |

| N-substituted-5- [(2,5-dihydroxybenzyl)amino]salicylamides | Apoptosis | Induction in lung cancer cells |

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Cell Cycle Arrest | G2 phase arrest |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Cell Cycle Arrest | S and G2/M phase arrest |

| Benzimidazole derivatives | Cell Cycle Arrest | Suppression of cell cycle progression |

Inhibition of Angiogenesis

While the direct anti-angiogenic properties of this compound have not been extensively detailed in publicly available research, the broader class of quinoline derivatives has been a significant focus of investigation for their ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. nih.govwaocp.org Research into structurally related compounds suggests potential mechanisms through which this compound might exert anti-angiogenic effects.

One of the primary pathways targeted by many quinoline-based inhibitors is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. nih.gov VEGF and its receptors, particularly VEGFR-2, are pivotal in promoting the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. It is hypothesized that quinoline derivatives can interfere with this process by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. For instance, studies on other quinoline derivatives have demonstrated their ability to suppress VEGF-induced microvessel sprouting in ex vivo models, such as the rat aortic ring assay.

Furthermore, some quinoline compounds, known as quindoline (B1213401) derivatives, have been found to interact with and stabilize G-quadruplex structures in the promoter region of the VEGF gene. nih.gov This stabilization effectively suppresses the transcription of VEGF, leading to a reduction in the availability of this key pro-angiogenic factor. nih.gov This represents another plausible, albeit currently unconfirmed, mechanism for this compound.

The anti-proliferative effect on endothelial cells is a cornerstone of anti-angiogenic therapy. Assays such as the MTT assay are commonly used to evaluate the ability of a compound to inhibit the growth of endothelial cells, like Human Umbilical Vein Endothelial Cells (HUVECs). While specific IC₅₀ values for this compound on HUVECs are not available, related indole-carboxamide compounds have shown significant anti-proliferative activity.

Table 1: Representative Anti-Angiogenic Activity of a Related Carboxamide Derivative

| Assay | Cell Line/Model | Endpoint | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Anti-angiogenesis Assay | Rat Aorta Model | Inhibition of blood vessel growth | 15.4 µg/mL | |

| Anti-proliferative Assay | HUVEC | Inhibition of cell proliferation | 5.6 µg/mL | |

| Anti-proliferative Assay | A549 (Lung Cancer) | Inhibition of cell proliferation | 14.4 µg/mL |

Note: The data in this table is for the related compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide and is presented for illustrative purposes of potential assay methods.

Disruption of Cell Migration

The disruption of cell migration is a key therapeutic strategy against cancer, as it directly impacts the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. Quinoline derivatives have been shown to interfere with this complex process through various mechanisms. waocp.org

One of the ways quinoline compounds can inhibit cell migration is by affecting the cytoskeleton, particularly the dynamics of microtubules. Some quinoline-based agents have been identified as microtubule-destabilizing agents, leading to cell cycle arrest and the inhibition of cell motility. The structural integrity of the microtubule network is essential for the directional movement of cells.

Another potential mechanism involves the inhibition of signaling pathways that regulate cell migration and invasion, such as those governed by receptor tyrosine kinases. For example, the inhibition of the PI3K/Akt/mTOR pathway by certain quinoline-chalcone hybrids has been shown to induce apoptosis and prevent cell migration.

Cell migration can be quantitatively assessed using in vitro methods like the scratch assay (or wound healing assay) and the transwell migration assay. In a scratch assay, a "wound" is created in a confluent monolayer of cells, and the ability of a compound to inhibit the cells from migrating into the cleared area is measured over time. While specific data for this compound is not available, studies on other novel quinoline derivatives have demonstrated their capacity to prevent the healing and migration of cancer cells in such assays.

Table 2: General Mechanisms of Cell Migration Inhibition by Quinoline Derivatives

| Mechanism | Effect | Relevant Pathways/Targets | Reference |

|---|---|---|---|

| Cytoskeleton Disruption | Inhibition of microtubule polymerization, leading to reduced cell motility. | Tubulin | waocp.org |

| Signaling Pathway Inhibition | Suppression of pro-migratory signals. | PI3K/Akt/mTOR |

It is important to underscore that while the general class of quinoline-benzamides holds promise as anti-angiogenic and anti-migratory agents, dedicated studies on This compound are required to definitively elucidate its specific molecular targets and mechanisms of action.

Computational Approaches in the Design and Optimization of 2,5 Dichloro N Quinolin 5 Ylbenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistically derived mathematical relationships that correlate the chemical structure of compounds with their biological activity. mdpi.com By building these models, researchers can predict the activity of unsynthesized compounds, prioritize candidates for synthesis, and gain insight into the structural features that govern efficacy. mdpi.comnih.gov Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are fundamental tools in the rational development of new bioactive compounds, including those based on the quinoline (B57606) core. nih.gov

The development of QSAR models for quinoline derivatives often involves a range of sophisticated techniques that analyze compounds in two or three dimensions.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. researchgate.netresearchgate.net For instance, a 2D-QSAR model developed for a database of 349 quinoline derivatives with activity against Plasmodium falciparum demonstrated strong predictive capability, highlighting the utility of this method. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. researchgate.netnih.gov The molecules are aligned, and the interaction energies with a probe atom are calculated at various grid points to generate the fields, which are then analyzed using partial least squares (PLS) regression. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates 3D fields but includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. researchgate.netnih.gov It uses a Gaussian-type function for distance dependence, resulting in smoother field contours that can be easier to interpret. mdpi.com In a study on quinoline derivatives, both CoMFA and CoMSIA models were successfully developed and validated. nih.gov The CoMSIA and 2D-QSAR models ultimately showed better predictive capacity than the CoMFA model in that specific case. nih.gov

Hologram QSAR (HQSAR): HQSAR is a 2D-QSAR method that does not require molecular alignment or 3D structures. nih.gov It encodes the chemical structure of a molecule into a molecular hologram, which is a fingerprint representing all possible molecular fragments. This technique has proven effective in generating statistically significant models for various classes of compounds. nih.gov

The reliability of any QSAR model is critically dependent on rigorous statistical validation. researchgate.netnih.gov This process confirms the robustness, stability, and predictive capability of the developed model. nih.gov Key validation strategies include:

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External Validation: This evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. mdpi.com The predictive power is often measured by the predictive correlation coefficient (r²_pred or R²). A value greater than 0.6 is typically required to demonstrate good predictive ability. nih.govnih.gov

Other Validation Techniques: Additional methods like bootstrapping, randomization of the response data (Y-scrambling), and double cross-validation are also employed to ensure the model is not the result of a chance correlation and possesses true predictive power. mdpi.comresearchgate.netnih.gov

The predictive power of QSAR models can deteriorate over time as new chemical entities with different structural features are synthesized. nih.govbhsai.org Therefore, it is crucial to analyze model quality in a time-dependent manner and to continuously retrain models with up-to-date experimental data to maintain their applicability and ensure maximum predictive accuracy. nih.govbhsai.org

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | > 0.60 nih.gov |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model (often via LOO cross-validation). | > 0.50 nih.gov |

| Predictive Correlation Coefficient | r²_pred | Measures the model's predictive power on an external test set. | > 0.60 nih.gov |

| Modified r² | r²_m | A metric for external validation that penalizes large differences between predicted and observed values. | > 0.5 nih.gov |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | Lower values indicate better model performance. researchgate.net |

Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov Pharmacophore models serve as 3D queries for virtual screening to identify novel compounds with different chemical scaffolds but similar biological activity. nih.govyoutube.com Depending on the available information, models can be generated using either ligand-based or structure-based approaches. nih.govarxiv.org

When the 3D structure of the biological target is unknown, but a set of active ligands is available, ligand-based pharmacophore models can be developed. youtube.comarxiv.org The process involves superimposing a training set of active molecules to identify common chemical features crucial for bioactivity, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and charged centers. arxiv.orgnih.gov

The generated pharmacophore hypotheses must be rigorously validated to ensure they can effectively distinguish active compounds from inactive ones. nih.gov Common validation methods include:

Test Set Validation: The best pharmacophore model is used to predict the activity of a set of known molecules (the test set) that were not included in the training set. A good correlation between predicted and experimental activities indicates a reliable model. nih.gov

Decoy Set Screening: The model's ability to identify known active compounds within a large database of presumed inactive (decoy) molecules is assessed. nih.gov The performance is quantified using metrics like the enrichment factor (EF) and the goodness of hit score (GH). nih.gov

Fischer's Randomization Test: This method involves generating multiple pharmacophore hypotheses from randomized data sets. The statistical significance of the original hypothesis is confirmed if it is superior to those generated from the randomized data. nih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Total Hits | Ht | The total number of compounds retrieved from the database by the pharmacophore model. nih.gov |

| Active Hits | Ha | The number of known active compounds retrieved by the model. nih.gov |

| Enrichment Factor | EF | Measures how many more active compounds are found by the model compared to a random selection. nih.gov |

| Goodness of Hit Score | GH | A score that combines several factors, including the percentage of actives retrieved and the enrichment, to provide a single measure of model quality. nih.gov |

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR, a structure-based pharmacophore can be developed. nih.govnih.gov This approach identifies the key interaction points within the target's binding site. nih.gov Often, the model is derived directly from the interactions observed between the protein and a co-crystallized ligand. nih.gov

This method allows for the generation of highly accurate pharmacophore models that reflect the specific chemical environment of the active site. These models can then be used in virtual screening campaigns to discover novel ligands that are complementary to the target, even if they are structurally distinct from known inhibitors. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the binding mode and affinity of a ligand within the active site of a target protein. doi.org This technique is instrumental in drug design, allowing researchers to visualize ligand-protein interactions at an atomic level, rationalize the biological activity of compounds, and guide the structural optimization of leads like the quinoline derivatives. doi.orgnih.gov

Docking studies on various quinoline derivatives have provided crucial insights into their mechanisms of action. For example, simulations have been used to predict the binding of quinoline compounds to targets such as:

The respiratory syncytial virus (RSV) G protein and yellow fever virus (YFV) Mtase enzyme, where binding energies of -5.64 kcal/mol and -6.35 kcal/mol were calculated for active compounds, respectively. doi.org

The MDM2 protein, a key negative regulator of the p53 tumor suppressor, to evaluate the binding mode of potential anti-cancer agents. nih.gov

The influenza virus RNA polymerase, where interactions like Pi-Pi stacking and salt bridges were identified as crucial for binding. semanticscholar.org

The JAK2/STAT3 signaling pathway proteins, where docking results helped propose a mode of action for the anti-proliferative activity of certain quinoline derivatives. nih.gov

The primary outputs of a docking simulation are the binding pose of the ligand and a scoring function value, often expressed as binding energy in kcal/mol, which estimates the binding affinity. doi.org Lower binding energy values typically suggest a more stable ligand-protein complex. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding, providing a rational basis for designing derivatives with improved potency and selectivity. semanticscholar.orgnih.gov

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interactions Identified | Reference |

|---|---|---|---|---|

| Quinoline derivative 4 | RSV G protein | -5.64 | Stable ligand-protein complex formation | doi.org |

| Quinoline derivative 6 | YFV Mtase enzyme | -6.35 | Stable ligand-protein complex formation | doi.org |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza RNA Polymerase (3CM8) | Not specified, but used for hit selection | Pi-Pi stacking with TRP706, Salt bridge with LYS643 | semanticscholar.org |

| 6-(quinolin-2-ylthio) pyridine (B92270) derivative 4f | JAK2/STAT3 | Good binding affinity (value not specified) | Binding proposed as mechanism for downregulation of Jak2 and STAT3 genes | nih.gov |

Prediction of Binding Modes and Ligand-Target Orientations

No literature is available that describes the predicted binding modes or the orientation of 2,5-dichloro-N-quinolin-5-ylbenzamide within a specific biological target. Computational docking studies, which would typically provide this information, have not been published for this compound.

Characterization of Key Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Electrostatic Interactions)

There are no available research findings that characterize the key interactions between this compound and any protein targets. Such studies would typically identify specific amino acid residues involved in forming hydrogen bonds, hydrophobic contacts, or electrostatic interactions, but this information is not present in the public domain for this particular molecule.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound. Therefore, data regarding its behavior in a simulated biological environment is not available.

Analysis of Conformational Stability of Ligand-Target Complexes

Without any identified ligand-target complexes, there are no studies on the conformational stability of this compound when bound to a biological target.

Dynamic Behavior of Binding Sites and Ligand Motion

Information regarding the dynamic behavior of binding sites and the motion of this compound within a target's active site is not available, as no such molecular dynamics simulations have been documented in the scientific literature.

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

There are no published studies that have calculated the binding free energy of this compound to any biological target using methods such as MM-PBSA or MM-GBSA.

Virtual Screening for the Identification of Novel Chemical Entities

No virtual screening campaigns that have led to the identification or mention of this compound as a potential hit compound have been found in the available literature.

Future Perspectives in the Research of N Quinolin 5 Ylbenzamide Derivatives

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation N-quinolin-5-ylbenzamide analogues is a primary focus for future research, aiming to enhance their potency against specific biological targets while minimizing off-target effects. A key strategy involves the strategic modification of the core scaffold. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives. For instance, the introduction of various substituents on both the quinoline (B57606) and benzamide (B126) rings can significantly influence the compound's binding affinity and selectivity.

Key areas for chemical modification include:

Substitution on the Benzamide Ring: Altering the position and nature of substituents on the benzamide ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with the target protein.

Linker Optimization: The amide linker connecting the two aromatic systems can be modified to alter the molecule's flexibility and orientation, which can be critical for optimal binding.

By systematically exploring these modifications, researchers can create a library of new analogues with potentially improved pharmacological profiles. These efforts are geared towards identifying compounds with sub-micromolar or even nanomolar potency, which is a critical attribute for a successful drug candidate. Furthermore, enhancing selectivity is paramount to reduce the likelihood of adverse effects, a common challenge in drug development.

Exploration of Novel Therapeutic Applications and Biological Targets

While the primary focus of research on N-quinolin-5-ylbenzamide derivatives has been on their anticancer properties, their versatile chemical structure suggests potential for a broader range of therapeutic applications. asianpubs.orgresearchgate.net Future investigations will likely explore their efficacy in other disease areas, driven by the identification of novel biological targets.

Initial studies have shown that some quinoline benzamide derivatives exhibit promising activity against breast cancer cell lines, such as MDA-MB-231. asianpubs.orgresearchgate.net One identified mechanism of action is the inhibition of the kinesin spindle protein (KSP), which plays a crucial role in cell division. asianpubs.org Beyond KSP, other potential targets in oncology include the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov The discovery of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as dual PI3K/mTOR inhibitors highlights the potential of the quinoline scaffold in targeting key cancer-related pathways. nih.gov

Future research could expand into other therapeutic domains:

Antiviral Activity: Recent studies have explored the potential of quinoline derivatives as anti-influenza agents, suggesting that N-quinolin-5-ylbenzamide analogues could be investigated for their ability to inhibit viral replication. semanticscholar.org

Neurodegenerative Diseases: Given the diverse biological activities of quinoline-containing compounds, their potential to modulate targets relevant to neurodegenerative disorders could be a fruitful area of research. nih.gov

Anti-inflammatory Effects: The anti-inflammatory properties of quinoline derivatives have been noted, opening avenues for the development of new treatments for inflammatory conditions. researchgate.net

The exploration of these new therapeutic areas will require extensive screening of N-quinolin-5-ylbenzamide derivatives against a wide array of biological targets to uncover novel mechanisms of action and expand their therapeutic potential.

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Lead Optimization

To accelerate the discovery and development of potent and selective N-quinolin-5-ylbenzamide derivatives, the integration of advanced experimental and computational methodologies is essential. numberanalytics.commdpi.com This synergistic approach allows for a more rational and efficient lead optimization process. uni-bonn.de

Computational approaches play a pivotal role in modern drug discovery. mdpi.comresearchgate.net Techniques such as molecular docking can predict how different analogues will bind to their biological targets. asianpubs.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling can further refine the understanding of how chemical structure relates to biological activity, guiding the design of more potent compounds.

Advanced experimental techniques are equally crucial. High-throughput screening (HTS) enables the rapid evaluation of large libraries of compounds against specific targets. nih.gov Biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide detailed insights into the binding kinetics and thermodynamics of ligand-target interactions, which is invaluable for understanding the molecular basis of a compound's potency and selectivity.

The iterative cycle of computational design, chemical synthesis, and experimental testing forms the cornerstone of modern lead optimization. uni-bonn.de This integrated approach allows for a deeper understanding of the structure-activity relationships and facilitates the development of N-quinolin-5-ylbenzamide derivatives with optimized properties, ultimately increasing the probability of translating these promising compounds into clinically effective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.